Dimethyl 5-methoxy-3-methylphthalate
Overview
Description
Dimethyl 5-methoxy-3-methylphthalate is a derivative of phthalate . Phthalates are a group of chemicals used in a variety of products. They are colorless and oily liquids that are soluble in organic solvents . Dimethyl 5-methoxy-3-methylphthalate has a molecular formula of C12H14O5 .
Synthesis Analysis
The synthesis of Dimethyl 5-methoxy-3-methylphthalate involves a base-catalyzed nucleophilic oxirane ring-opening addition reaction . The reaction conditions include a temperature range of 180 - 210°C for 1.5 hours .Molecular Structure Analysis
The molecular structure of Dimethyl 5-methoxy-3-methylphthalate consists of 12 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The InChIKey for this compound is SJRCFPNUZITQNL-UHFFFAOYAM .Physical And Chemical Properties Analysis
The physical and chemical properties of phthalates are highly dependent on their structure . For instance, the air and water solubilities decrease by orders of magnitude from short alkyl chain phthalates such as dimethyl phthalate (DMP) to long alkyl chain phthalates .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Rearrangement : Dimethyl 5-methoxy-3-methylphthalate has been synthesized through esterification and subsequent reactions, yielding a 60% product through an SN1 process (Pen, 2014).
Methoxylation and Derivative Formation : In the realm of chemical transformations, dimethyl 5-methoxy-3-methylphthalate is involved in various reactions. For instance, methylsulfinyl carbanions react with substituted phthalic esters, leading to a range of derivative compounds (Otsuji et al., 1969).
Biological and Medicinal Applications
Antifungal Activities : Phthalide derivatives, including dimethyl 5-methoxy-3-methylphthalate, display significant antifungal activities against plant pathogens. These compounds have been isolated from fungi and hold potential for agricultural applications (Yang et al., 2011).
Photodynamic Therapy : Certain zinc phthalocyanines substituted with dimethyl 5-methoxy-3-methylphthalate derivatives have shown promising results in photodynamic therapy, particularly in treating cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, essential for Type II photosensitizers (Pişkin et al., 2020).
Safety and Hazards
properties
IUPAC Name |
dimethyl 5-methoxy-3-methylbenzene-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-7-5-8(15-2)6-9(11(13)16-3)10(7)12(14)17-4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRCFPNUZITQNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901334687 | |
Record name | Dimethyl 5-methoxy-3-methylphthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901334687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-methoxy-3-methylphthalate | |
CAS RN |
108298-35-7 | |
Record name | Dimethyl 5-methoxy-3-methylphthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901334687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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